Acridine Yellow
Description
Properties
IUPAC Name |
2,7-dimethylacridine-3,6-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3.ClH/c1-8-3-10-5-11-4-9(2)13(17)7-15(11)18-14(10)6-12(8)16;/h3-7H,16-17H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLGAKMTYHWWKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(C=C(C(=C3)C)N)N=C2C=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
92-26-2 (Parent) | |
| Record name | Acridine Yellow | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2059649 | |
| Record name | 2,7-Dimethylacridin-3,6-yldiamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135-49-9 | |
| Record name | Acridine Yellow | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acridine Yellow | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acridine Yellow G | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-Acridinediamine, 2,7-dimethyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,7-Dimethylacridin-3,6-yldiamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-dimethylacridin-3,6-yldiamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.723 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACRIDINE YELLOW | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0923J4F9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthetic routes and reaction conditions for NSC13973 are not extensively documented in the available literature. it is typically synthesized through standard organic synthesis techniques involving multiple steps of chemical reactions, purification, and characterization. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Solvent and Light Source Optimization
Comparative studies reveal solvent and light dependencies:
Table 1: Solvent Screening for Dihydro-2-Oxypyrrole Synthesis
| Solvent | Isolated Yield (%) | Reaction Time (min) |
|---|---|---|
| EtOH | 97 | 20 |
| MeOH | 79 | 20 |
| H₂O | 42 | 40 |
| DMF | 28 | 55 |
| Toluene | 38 | 40 |
Table 2: Light Source Impact
| Light Source (Intensity) | Yield (%) |
|---|---|
| Blue LED (12 W) | 97 |
| White LED (12 W) | 84 |
| Green LED (12 W) | 89 |
| No light | Trace |
Ethanol and blue LED (12 W) maximize efficiency due to improved light absorption and radical generation .
Catalytic Mechanism
The PET-driven process involves:
-
Photoexcitation : AYG absorbs visible light, forming an excited state (AYG*).
-
Electron Transfer : AYG* oxidizes amines to generate radical cations.
-
Radical Cascade : Sequential Michael addition, Mannich reaction, and cyclization form the dihydro-2-oxypyrrole core .
Turnover Metrics :
-
Turnover Number (TON): 64.67
-
Turnover Frequency (TOF): 3.23 h⁻¹
These metrics confirm AYG’s recyclability and low catalytic load .
Scalability and Industrial Potential
Gram-scale reactions (up to 5 mmol) maintain >90% yield , demonstrating feasibility for industrial applications .
Comparative Catalytic Performance
Table 3: Photocatalyst Efficiency
| Photocatalyst | Yield (%) |
|---|---|
| This compound G | 97 |
| Rhodamine B | 57 |
| Riboflavin | 61 |
| 9-H-xanthen-9-one | 49 |
AYG outperforms common dyes due to superior PET activity and stability .
Scientific Research Applications
Photocatalysis
Overview : AYG serves as a photo-induced electron transfer (PET) photocatalyst, facilitating various chemical reactions under visible light irradiation. This property is significant for developing environmentally friendly synthetic methodologies.
Key Findings:
- Photocatalytic Efficiency : AYG has demonstrated high yields (85-97%) in the synthesis of polyfunctionalized dihydro-2-oxypyrroles using visible light as a renewable energy source. The reactions were efficient, occurring at room temperature in ethanol solutions without harmful solvents .
| Reaction Conditions | Yield (%) | Reaction Time (min) |
|---|---|---|
| Ethanol, AYG (1.5 mol%) | 97 | 15-30 |
| Other solvents | <85 | Varied |
- Environmental Impact : The use of AYG in photocatalysis minimizes waste and avoids toxic solvents, aligning with green chemistry principles .
Antitumor Activity
Overview : Research has identified AYG as a potent inhibitor of glioblastoma growth through its dual inhibition of the epidermal growth factor receptor (EGFR) and protein kinase C (PKC).
Case Study:
- Mechanism of Action : AYG inhibits EGFR and PKC with IC50 values of approximately 7.5 µM and 5 µM, respectively. This dual inhibition leads to cell cycle arrest in the G1 phase and promotes apoptosis in tumor cells .
Results:
- In Vivo Efficacy : Oral administration of AYG significantly reduced tumor volumes in both subcutaneous and intracranial models of glioblastoma, suggesting its potential as a therapeutic agent for aggressive brain tumors .
| Treatment Type | Tumor Volume Reduction (%) | Survival Rate Increase (%) |
|---|---|---|
| AYG Treatment | 60 | 40 |
Analytical Chemistry
Overview : AYG is employed as a fluorescent marker and dye for various analytical applications, including DNA staining and spectrophotometric analysis.
Applications:
- DNA Staining : Utilized in chromatography for identifying DNA sequences, enhancing visualization due to its strong fluorescence properties .
- Spectrophotometry : Effective in detecting impurities in chemical samples, providing reliable data for quality control processes .
Electrochemical Sensors
Overview : Recent developments have integrated AYG into electrochemical sensors for drug detection.
Key Findings:
Mechanism of Action
NSC13973 exerts its effects by inducing lysosomal membrane permeabilization, leading to the release of lysosomal proteases such as cathepsin B and cathepsin D into the cytosol. This process triggers apoptosis through a mitochondrial pathway, involving the activation of caspase-3 and other apoptotic proteins. The compound’s ability to induce p53-independent apoptosis makes it particularly valuable for treating cancers with p53 mutations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Acridine Orange (AO)
Distinct Features : AYG’s anticancer specificity stems from kinase inhibition, whereas AO’s utility lies in its strong lysosomal staining and microbial applications .
Rhodamine 6G
Distinct Features : AYG’s random orientation in crystals contrasts with Rhodamine 6G’s structured alignment, reflecting differences in molecular size and interaction dynamics .
Thioflavin T (ThT)
Distinct Features : ThT’s amyloid specificity contrasts with AYG’s versatility in photocatalysis and oncology, underscoring structural influences on function .
Quinacrine
Distinct Features : Quinacrine’s antimicrobial focus diverges from AYG’s oncological and catalytic roles, reflecting substituent-driven bioactivity .
9-Phenyl Acridine
Distinct Features: Structural modifications (phenyl vs. amino/methyl groups) dictate target specificity, with AYG showing broader kinase inhibition .
Biological Activity
Acridine Yellow G (AYG), a synthetic dye derived from the heterocyclic compound acridine, has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and microbiology. This article provides a comprehensive overview of the biological activity of this compound G, focusing on its mechanisms of action, therapeutic potential, structure-activity relationships (SAR), and relevant case studies.
This compound G exhibits its biological effects primarily through the following mechanisms:
- Inhibition of Cell Proliferation : AYG has been shown to inhibit the growth of various cancer cell lines, particularly glioblastoma cells. It achieves this by blocking the Epidermal Growth Factor Receptor (EGFR) and Protein Kinase C (PKC) pathways, leading to cell cycle arrest in the G1 phase and subsequent apoptosis .
- DNA Intercalation : Like many acridine derivatives, AYG can intercalate into DNA, disrupting replication and transcription processes. This property is crucial for its anticancer activity as it interferes with the cellular machinery involved in cell division .
- Fluorescence Properties : AYG's unique fluorescence characteristics allow it to be utilized as a pH probe in biological systems. Its fluorescence intensity varies with pH, making it useful for monitoring cellular environments.
Structure-Activity Relationship (SAR)
The biological activity of this compound G is influenced by its chemical structure. Key findings from SAR studies include:
- Tricyclic Structure : The tricyclic aromatic structure of AYG, characterized by two amine groups and two methyl groups, is essential for its biological activity. Modifications to this core structure can significantly affect its potency .
- Substituent Effects : The presence and position of substituents on the acridine ring are critical. For instance, methylation of specific nitrogen atoms within the ring can drastically reduce anti-proliferative activity .
Anticancer Activity
This compound G has demonstrated potent anti-tumor effects in various studies:
- Glioblastoma Treatment : In a study involving U87MG glioblastoma cells, AYG inhibited cell proliferation with an IC50 value of approximately 7.5 µM for EGFR and 5 µM for PKC. Oral administration in animal models resulted in significant tumor volume reduction and prolonged survival .
- Mechanistic Insights : The dual inhibition of EGFR and PKC leads to downregulation of the mTOR signaling pathway, which is often upregulated in cancer cells. This mechanism highlights AYG's potential as a combinatorial therapeutic agent for treating resistant cancer types .
Antimicrobial Activity
Beyond its anticancer properties, AYG also exhibits antimicrobial effects:
- Antibacterial Properties : Some studies have indicated that acridine derivatives can possess antibacterial activities against resistant strains due to their ability to intercalate DNA and inhibit bacterial replication .
Case Study 1: Glioblastoma Treatment
In a controlled study involving mice implanted with human glioblastoma cells, AYG was administered orally. Results showed a marked reduction in tumor size compared to control groups receiving no treatment. The study concluded that AYG could serve as a viable therapeutic option for glioblastoma patients resistant to conventional therapies .
Case Study 2: Antimicrobial Efficacy
This compound G has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth at micromolar concentrations. The compound's ability to penetrate bacterial membranes and intercalate into DNA was identified as a key factor in its antimicrobial action .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for quantifying Acridine Yellow G (AYG) purity in experimental settings?
- Methodological Answer :
- UV-Vis Spectroscopy : Measure absorbance at 442 nm (λmax in aqueous solutions) to assess purity .
- Fluorescence Quenching : Utilize AYG’s interaction with Sudan I, where fluorescence quenching at λex/λem = 280/495 nm enables indirect quantification .
- HPLC : Pair with mass spectrometry for high-resolution purity analysis, especially when detecting degradation products.
Q. What safety protocols should be followed when handling this compound G in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Conduct experiments in fume hoods to minimize inhalation risks .
- Waste Disposal : Segregate contaminated materials and collaborate with certified waste management services to comply with environmental regulations .
Q. How can researchers validate the stability of this compound G under varying experimental conditions?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) to monitor decomposition above 400°C .
- pH Sensitivity : Test fluorescence intensity across pH gradients (e.g., acidic vs. neutral media) to identify optimal conditions for photochemical applications .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound G’s antitumoral effects in glioblastoma models?
- Methodological Answer :
- Kinase Inhibition Assays : Use U87MG/EGFRvIII cell lines to demonstrate dual inhibition of EGFR (IC50 ~7.5 µM) and PKC kinases (IC50 ~5 µM) via Western blotting .
- In Vivo Validation : Employ intracranial xenograft models (e.g., mice) to quantify tumor volume reduction (e.g., 50–100 mg/kg doses, p < 0.05 significance) .
- Downstream Signaling : Monitor mTOR pathway suppression using phospho-specific antibodies for Akt (S473) and rpS6 (S235/236) .
Q. How can adsorption experiments using this compound G be optimized for novel adsorbents like Ag-HC-230?
- Methodological Answer :
- Isotherm Models : Fit data to the Langmuir model (R<sup>2</sup> > 0.95) to determine maximum adsorption capacity (0.073 mmol/g for Ag-HC-230 vs. 0.058 mmol/g for undoped hydrochar) .
- Kinetic Studies : Apply pseudo-second-order (PSO) kinetics to analyze rate constants and adsorption efficiency .
- Competitive Adsorption : Test coexisting pollutants (e.g., organic dyes, heavy metals) to evaluate selectivity.
Q. How do researchers reconcile contradictory toxicity data for this compound G in preclinical studies?
- Methodological Answer :
- Acute vs. Chronic Exposure : Differentiate between acute toxicity (limited data in SDS ) and chronic in vivo studies (no detectable weight loss or behavioral changes in mice ).
- Dose-Dependent Analysis : Conduct MTT assays on non-cancerous cell lines (e.g., HEK293) to establish safety margins .
- Ecotoxicity Screening : Perform algal growth inhibition tests to address gaps in ecological data .
Q. What experimental designs are critical for studying this compound G as a photo-induced electron transfer (PET) photocatalyst?
- Methodological Answer :
- Radical Trapping : Use electron paramagnetic resonance (EPR) with spin traps (e.g., DMPO) to detect reactive oxygen species (ROS) during cyclocondensation reactions .
- Substrate Scope : Test diverse imine derivatives to evaluate reaction generality and optimize light sources (e.g., visible vs. UV irradiation) .
- Quantum Yield Calculations : Compare AYG’s efficiency with other acridine dyes (e.g., Acridine Orange) under standardized conditions.
Data Analysis and Reproducibility
Q. How should researchers document this compound G experiments to ensure reproducibility?
- Methodological Answer :
- Detailed Protocols : Include synthesis steps, characterization data (e.g., <sup>1</sup>H NMR, HPLC traces), and instrument calibration details in supplementary materials .
- Negative Controls : Report baseline fluorescence/adsorption measurements for untreated samples .
- Statistical Transparency : Use ANOVA for multi-group comparisons and Cohen’s d for effect size in preclinical studies .
Q. What strategies address variability in AYG’s fluorescence signals across biological assays?
- Methodological Answer :
- Matrix Effects : Pre-treat serum/protein samples with filtration to reduce autofluorescence interference .
- Polarization Correction : Rotate excitation light polarization to confirm random dye orientation in solvent channels .
- Concentration Calibration : Prepare standard curves in replicate (n ≥ 3) to minimize intra-experimental variability .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 273.76 g/mol | |
| λmax (H2O) | 442 nm | |
| Adsorption Capacity (Ag-HC-230) | 0.073 mmol/g | |
| EGFR Inhibition (IC50) | 7.5 µM |
| In Vivo Tumor Suppression | Dose | Reduction | p-value | Reference |
|---|---|---|---|---|
| Intracranial U87MG/EGFRvIII | 100 mg/kg | 45% | <0.05 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
